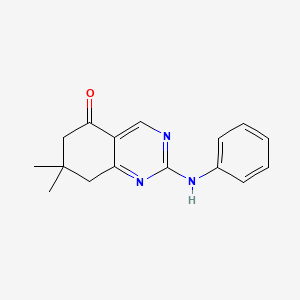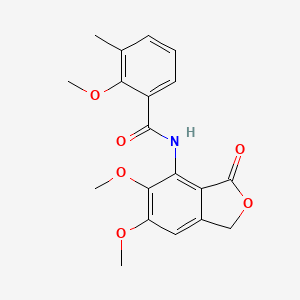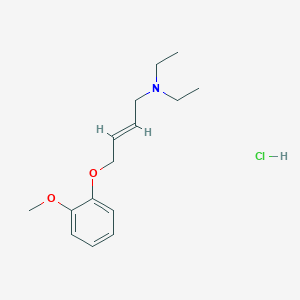
2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Descripción general
Descripción
2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, including AMPA and kainate receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The purpose of
Mecanismo De Acción
2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone acts as a non-competitive antagonist of AMPA and kainate receptors by binding to a specific site on the receptor and preventing the binding of glutamate, the natural ligand of these receptors. This results in a decrease in the activity of these receptors and a reduction in the excitatory neurotransmission mediated by them.
Biochemical and Physiological Effects:
2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have a number of biochemical and physiological effects, including a reduction in synaptic transmission mediated by AMPA and kainate receptors, a decrease in the release of glutamate, and a reduction in the activity of neuronal circuits involved in learning and memory. It has also been shown to have anti-convulsant and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has several advantages for use in lab experiments, including its high specificity for AMPA and kainate receptors, its ability to penetrate the blood-brain barrier, and its stability in solution. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its role in synaptic plasticity and learning and memory. Additionally, further studies are needed to determine the optimal dosing and administration protocols for 2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone in order to minimize potential toxicity and maximize therapeutic efficacy.
Aplicaciones Científicas De Investigación
2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in various neurological and psychiatric disorders. It has been shown to be effective in blocking the activity of AMPA and kainate receptors, which are known to play a critical role in synaptic transmission and plasticity. 2-anilino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been used to investigate the role of these receptors in various processes, including learning and memory, epilepsy, and pain.
Propiedades
IUPAC Name |
2-anilino-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-16(2)8-13-12(14(20)9-16)10-17-15(19-13)18-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIYZTJLAMSYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4440036.png)

![N-(2,4-dichlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4440044.png)
![3-amino-N-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440065.png)
![3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440068.png)
![3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440079.png)
![ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate](/img/structure/B4440098.png)
![3-methyl-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B4440103.png)
![methyl 4-hydroxy-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-6-quinolinecarboxylate](/img/structure/B4440114.png)
![5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4440117.png)
![4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440124.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4440125.png)
![ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4440132.png)
